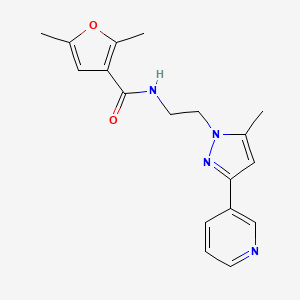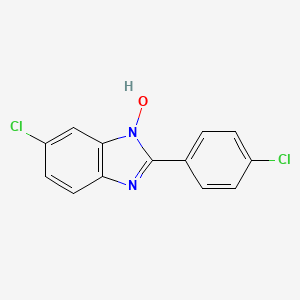
4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid” is a chemical compound with the molecular formula C10H18N2O4 . It is a pale-yellow to yellow-brown solid and is used as a semi-flexible linker useful for PROTAC development .
Molecular Structure Analysis
The molecular structure of “4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid” can be represented by the InChI code: 1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-11(5-7-12)8(13)14/h4-7H2,1-3H3,(H,13,14) . The molecular weight of the compound is 230.26 .Physical And Chemical Properties Analysis
“4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid” is a pale-yellow to yellow-brown solid . It has a molecular weight of 230.26 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Novel Piperazine Derivatives as Inhibitors
A study by Chonan et al. (2011) developed novel (4-piperidinyl)-piperazine derivatives as acetyl-CoA carboxylase 1/2 non-selective inhibitors. They optimized the substituents on the nitrogen of the piperidine ring, leading to the identification of the fluorine substituted tert-butoxycarbonyl group. The compound they developed exhibited potent inhibitory activities in enzyme-assay and cell-based assays and reduced hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).
Molecular Structure Studies
Mamat et al. (2012) reported the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate. The study provided insights into bond lengths and angles typical for piperazine-carboxylate, contributing to the understanding of its structural properties (Mamat, Flemming, & Köckerling, 2012).
Antibacterial and Anthelmintic Activity
Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its antibacterial and anthelmintic activity. The compound showed moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa et al., 2015).
Synthesis and Characterization of N-Boc Piperazine Derivatives
Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and characterized them using spectroscopic studies and X-ray diffraction analysis. They also investigated the antibacterial and antifungal activities of these compounds against several microorganisms (Kulkarni et al., 2016).
Piperazine-2,5-diones from N-Protected α-Amino Acids
Nikulnikov et al. (2010) explored the preparation of diastereomerically pure, racemic piperazine-2,5-diones from various N-tert-butoxycarbonyl-protected α-amino acids. They discussed the formation of a single diastereomer and confirmed the stereochemistry of the products (Nikulnikov et al., 2010).
Corrosion Inhibition for Carbon Steel
Praveen et al. (2021) focused on the synthesis and anticorrosive activity of novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in a corrosive environment. Their study highlighted the compound's effective protection against corrosion and its strong and spontaneous adsorption on metal surfaces (Praveen et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been implicated in the regulation of protein homeostasis networks . These networks are crucial for maintaining cellular health and productivity .
Mode of Action
It’s possible that it interacts with its targets to modulate protein homeostasis, similar to related compounds .
Biochemical Pathways
It may be involved in the regulation of protein homeostasis networks .
Result of Action
Based on its potential role in protein homeostasis, it may influence the health and productivity of cells .
Safety and Hazards
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-11(5-7-12)8(13)14/h4-7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIHOTDSIJXUMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


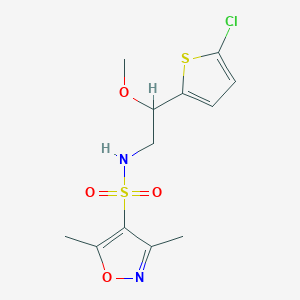
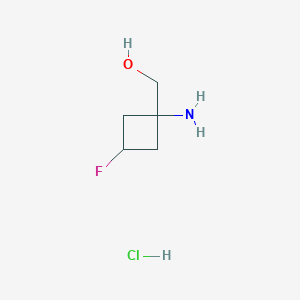
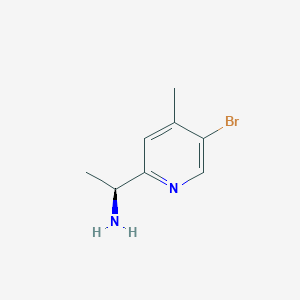
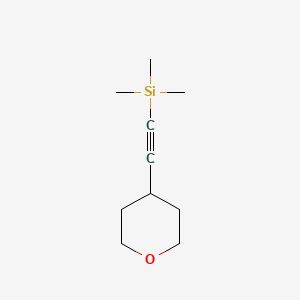

![9-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2403515.png)
![(2E)-3-[5-(2,4,5-trichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2403517.png)
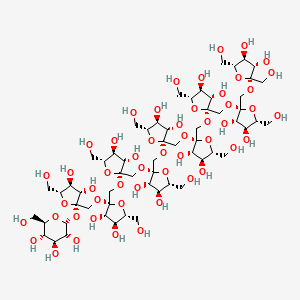
![4-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2403519.png)

![7-(2,5-Dimethoxyphenyl)-3-{[(3-methylphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2403521.png)
